molecular formula C20H26O5 B034215 3-Oxomarrubiin CAS No. 19898-90-9

3-Oxomarrubiin

Cat. No.: B034215
CAS No.: 19898-90-9
M. Wt: 346.4 g/mol
InChI Key: NMTGXAKMAWZRIF-YCXIAQJUSA-N
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Description

3-Oxomarrubiin is a derivative of marrubiin, a labdane diterpene γ-lactone isolated from Lamiaceae species such as Marrubium vulgare (white horehound). Marrubiin itself is characterized by a 15,16-epoxy-6β,9-dihydroxy-8βH-labda-13(16),14-dien-19-oic acid γ-lactone structure .

Properties

CAS No.

19898-90-9

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

IUPAC Name

(1R,4R,8S,9R,10R,12R)-9-[2-(furan-3-yl)ethyl]-9-hydroxy-4,8,10-trimethyl-2-oxatricyclo[6.3.1.04,12]dodecane-3,5-dione

InChI

InChI=1S/C20H26O5/c1-12-10-14-16-18(2,7-5-15(21)19(16,3)17(22)25-14)20(12,23)8-4-13-6-9-24-11-13/h6,9,11-12,14,16,23H,4-5,7-8,10H2,1-3H3/t12-,14-,16-,18+,19+,20-/m1/s1

InChI Key

NMTGXAKMAWZRIF-YCXIAQJUSA-N

SMILES

CC1CC2C3C(C1(CCC4=COC=C4)O)(CCC(=O)C3(C(=O)O2)C)C

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@@H]3[C@@]([C@]1(CCC4=COC=C4)O)(CCC(=O)[C@@]3(C(=O)O2)C)C

Canonical SMILES

CC1CC2C3C(C1(CCC4=COC=C4)O)(CCC(=O)C3(C(=O)O2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Peregrinin can be synthesized through the hydrogenation of its precursor compound in ethyl acetate over palladium . This process yields a tetrahydro derivative of peregrinin, which is more stable and easier to study .

Industrial Production Methods

There is limited information available on the industrial production methods of peregrinin. the extraction of peregrinin from Marrubium peregrinum L. involves exhaustive extraction with petroleum ether, followed by chromatographic separation .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-Oxomarrubiin (inferred structure) with structurally related diterpenes, lactones, and derivatives from the evidence:

Compound Name CAS Number Molecular Weight (g/mol) Key Functional Groups/Modifications Structural Class Source Evidence
This compound (inferred) Not provided ~328 (estimated*) C-3 oxo, γ-lactone, epoxy, hydroxyl Labdane diterpene lactone
Marrubiin Not provided 314.4 (literature value) C-6 hydroxyl, γ-lactone, epoxy Labdane diterpene lactone
3-O-Methyltirotundin 1021945-29-8 366.449 C-3 methyl ether, diterpene backbone Labdane diterpene derivative
Tirotundin 56377-67-4 352.422 Hydroxyl groups, diterpene skeleton Labdane diterpene
26-Nor-8-oxo-alpha-onocerin 125124-68-7 444.69 C-8 oxo, nor-diterpene structure Nor-diterpene
Ervamycine 27773-39-3 366.453 Methyl/methoxy substituents Diterpene lactone
Gomisin M2 82425-45-4 386.438 Tetrahydrofuran ring, lignan backbone Lignan
Broussonin C 76045-49-3 312.403 Cinnamate ester, triterpene framework Triterpene derivative

*Estimated based on marrubiin’s molecular weight (314.4) + oxo group addition (Δ ~14 g/mol).

Key Comparative Insights

Functional Group Influence on Properties
  • This compound vs.
  • 3-O-Methyltirotundin : The C-3 methyl ether group enhances lipophilicity, which may improve membrane permeability but reduce hydrogen-bonding capacity relative to this compound .
  • 26-Nor-8-oxo-alpha-onocerin: The nor-diterpene skeleton and C-8 oxo group suggest distinct metabolic stability compared to this compound’s labdane backbone .
Structural Class Variations
  • Labdane Diterpenes (e.g., marrubiin, tirotundin): Share a common bicyclic framework but differ in substituents.
  • Lignans/Triterpenes (e.g., Gomisin M2, Broussonin C): These belong to distinct biosynthetic classes, with Gomisin M2’s tetrahydrofuran ring offering rigidity absent in labdane diterpenes .

Pharmacological Implications (Inferred)

While direct activity data for this compound are lacking, comparisons with analogs suggest:

  • Antioxidant Activity : Hydroxyl-rich compounds like tirotundin may exhibit stronger free-radical scavenging than this compound .
  • Bioavailability : Methylated analogs (e.g., 3-O-Methyltirotundin) likely have enhanced absorption over polar oxo derivatives .
  • Target Specificity : The γ-lactone in marrubiin derivatives is critical for interactions with anti-inflammatory targets like NF-κB; modifications at C-3 could modulate this effect .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxomarrubiin
Reactant of Route 2
3-Oxomarrubiin

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